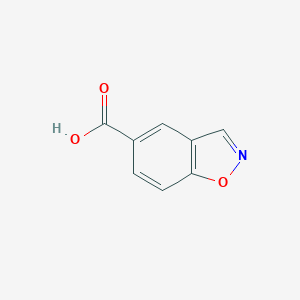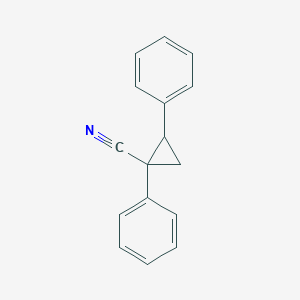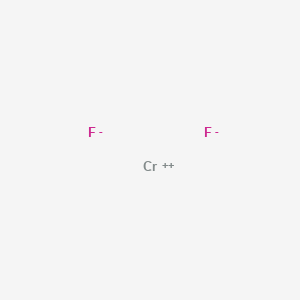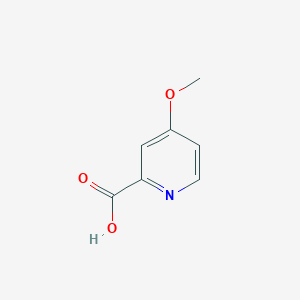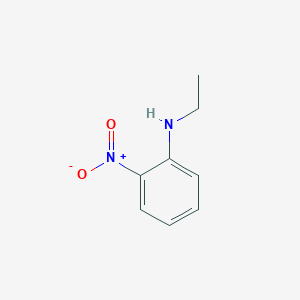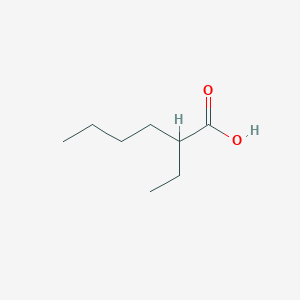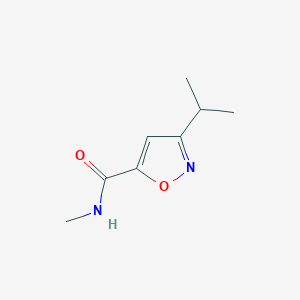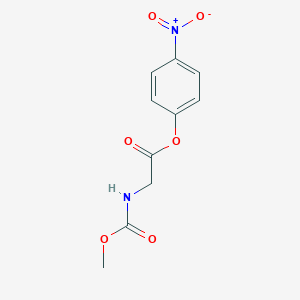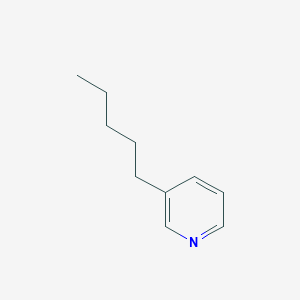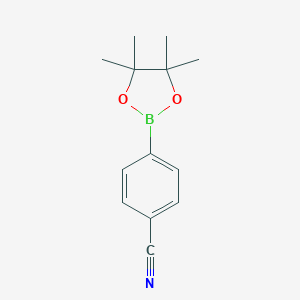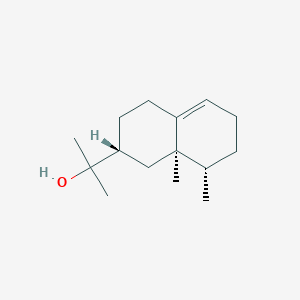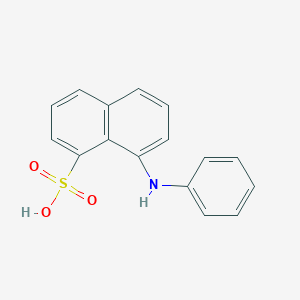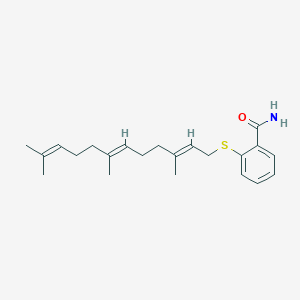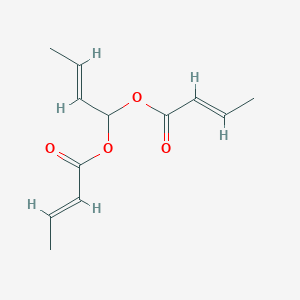
Crotylidene dicrotonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crotylidene dicrotonate (CDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CDC is a derivative of crotonic acid and has been found to exhibit unique properties that make it useful in various fields of study.
科学的研究の応用
Crotylidene dicrotonate has been found to have various applications in scientific research. One of its most significant uses is in the field of organic chemistry. Crotylidene dicrotonate can be used as a reagent in organic synthesis to create complex molecules. It has also been found to be useful in the synthesis of natural products and pharmaceuticals.
Crotylidene dicrotonate has also been studied for its potential use in cancer research. Studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, Crotylidene dicrotonate has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
作用機序
The mechanism of action of Crotylidene dicrotonate is not fully understood. However, studies have shown that Crotylidene dicrotonate can inhibit the activity of certain enzymes, leading to the induction of apoptosis in cancer cells. Crotylidene dicrotonate has also been found to interact with proteins involved in the regulation of inflammation.
生化学的および生理学的効果
Crotylidene dicrotonate has been found to have various biochemical and physiological effects. In vitro studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and interact with proteins involved in inflammation. In vivo studies have shown that Crotylidene dicrotonate can reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using Crotylidene dicrotonate in lab experiments is its versatility. Crotylidene dicrotonate can be used as a reagent in organic synthesis, making it useful in the creation of complex molecules. Additionally, Crotylidene dicrotonate has been found to have potential applications in cancer research and the treatment of inflammatory diseases.
However, there are also limitations to using Crotylidene dicrotonate in lab experiments. One of the main limitations is its toxicity. Crotylidene dicrotonate has been found to be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, Crotylidene dicrotonate is not readily available and can be expensive to synthesize.
将来の方向性
There are several future directions for the study of Crotylidene dicrotonate. One potential area of research is the development of anti-cancer drugs based on Crotylidene dicrotonate. Studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Another area of research is the study of Crotylidene dicrotonate's anti-inflammatory properties. Crotylidene dicrotonate has been found to interact with proteins involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Finally, there is potential for the development of new synthetic methods using Crotylidene dicrotonate. The unique properties of Crotylidene dicrotonate make it a useful reagent in organic synthesis, and there is potential for the development of new synthetic methods based on Crotylidene dicrotonate.
Conclusion:
In conclusion, Crotylidene dicrotonate is a chemical compound that has potential applications in various fields of scientific research. Its unique properties make it useful in organic synthesis, cancer research, and the treatment of inflammatory diseases. While there are limitations to using Crotylidene dicrotonate in lab experiments, there is potential for the development of new therapies and synthetic methods based on this compound. Further research is needed to fully understand the mechanism of action of Crotylidene dicrotonate and to explore its potential applications in scientific research.
合成法
Crotylidene dicrotonate can be synthesized through the reaction of crotonic acid with dicyclopentadiene. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is purified through a series of processes including recrystallization and chromatography.
特性
CAS番号 |
10141-07-8 |
|---|---|
製品名 |
Crotylidene dicrotonate |
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
[(E)-1-[(E)-but-2-enoyl]oxybut-2-enyl] (E)-but-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-4-7-10(13)15-12(9-6-3)16-11(14)8-5-2/h4-9,12H,1-3H3/b7-4+,8-5+,9-6+ |
InChIキー |
BADIPRCUJPQNIE-OTWDQPKHSA-N |
異性体SMILES |
C/C=C/C(OC(=O)/C=C/C)OC(=O)/C=C/C |
SMILES |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
正規SMILES |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



